![molecular formula C21H38NNaO3 B1388521 1-(1-Oxohexadecyl)-L-proline sodium salt CAS No. 58725-33-0](/img/structure/B1388521.png)
1-(1-Oxohexadecyl)-L-proline sodium salt
Overview
Description
“1-(1-Oxohexadecyl)-L-proline sodium salt” is a chemical compound with the molecular formula C21H38NNaO3 and a molecular weight of 375.5 g/mol . It is categorized as an anionic surfactant .
Physical And Chemical Properties Analysis
“1-(1-Oxohexadecyl)-L-proline sodium salt” appears as a solid and is soluble in water . It is stable and biodegradable . It exhibits excellent cleansing, emulsifying, dispersing, wetting, solubilizing, foaming, lubricating, antirust, and anticorrosive abilities . It is a mild surfactant and is suitable for “non-sulfate” formula systems .Scientific Research Applications
Cosmetics and Personal Care Products
Sodium palmitoyl proline is used as a conditioning agent in personal care products . It has good compatibility with skin and hair, making it suitable for sensitive skin . It contributes to a soft feeling on the skin and helps cosmetic pigments stay blended in a formula .
Hydration and Moisture Retention
The proline component of sodium palmitoyl proline can help shore up skin’s natural supportive elements while the palmitic acid portion prevents moisture loss . This makes it an effective ingredient in moisturizing skincare products.
Soothing Sensitive or Irritated Skin
Sodium palmitoyl proline is specially designed for sensitive or irritated skin, as it inhibits inflammatory mediators . This makes it a key ingredient in products aimed at soothing and calming the skin.
Lightening Skin
Sodium palmitoyl proline has a lightening effect on the skin. It has a simultaneous action that inhibits both inflammatory pigmentation and basal pigmentation . This makes it useful in products designed to lighten the skin or reduce the appearance of dark spots.
Machinery Use
Sodium palmitoyl proline can be used as a cleansing agent, anticorrosive agent, and antirust agent in machinery . This highlights its versatility and wide range of applications beyond personal care products.
Research on Immune Function
Protein S-palmitoylation, a process involving the attachment of palmitoyl groups to proteins, plays crucial roles in immune function . Sodium palmitoyl proline, due to its palmitoyl component, can be used in research studying these processes.
Lipid Nanodiscs Synthesis
Sodium palmitoyl proline has been used in the synthesis of lipid nanodiscs for use in native mass spectrometry applications . This highlights its importance in advanced scientific research and technology.
Therapeutic Approach for Immunologic Diseases
Aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases . Therefore, targeting palmitoylation, a process in which sodium palmitoyl proline could play a role, is a novel therapeutic approach for treating human immunologic diseases .
Safety and Hazards
“1-(1-Oxohexadecyl)-L-proline sodium salt” is flammable and can cause irritation to the skin, eye, and respiratory system . Harmful products of combustion include CO and CO2 . It can cause burning when in contact with strong oxidants . It may be hazardous to the environment, and special attention should be given to water bodies .
Mechanism of Action
Target of Action
Sodium palmitoyl proline, also known as 1-(1-Oxohexadecyl)-L-proline sodium salt, is a complex compoundSimilar compounds such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine are known to interact with lipid bilayers, suggesting that sodium palmitoyl proline may have a similar target.
Mode of Action
It is likely that it interacts with its targets through hydrophobic interactions and hydrogen bonding, given its structural similarity to other lipid compounds .
Biochemical Pathways
Lipid compounds similar to sodium palmitoyl proline are known to play crucial roles in various cellular processes, including signal transduction, membrane fluidity, and the formation of lipid rafts .
properties
IUPAC Name |
sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIFNLAZXVYJDI-FYZYNONXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58725-33-0 | |
Record name | Sodium palmitoyl proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 5-oxo-1-palmitoyl-L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PALMITOYL PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L053FRFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for sodium palmitoyl proline in reducing skin pigmentation?
A1: The abstract does not provide a specific mechanism of action for sodium palmitoyl proline in reducing skin pigmentation. While the abstract mentions the composition is "capable of effectively inhibiting excessive secretion of melanin" [], it does not specifically attribute this effect to sodium palmitoyl proline. Further research is needed to determine the specific role and mechanism of sodium palmitoyl proline in this context.
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